REACTION_CXSMILES
|
N1C=CC=CC=1.[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([CH:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)[OH:18])=[O:16])=[CH:11][CH:10]=1>S([O-])([O-])(=O)=O.[Cu+2].O>[CH3:26][O:25][C:22]1[CH:21]=[CH:20][C:19]([C:17]([C:15]([C:12]2[CH:11]=[CH:10][C:9]([O:8][CH3:7])=[CH:14][CH:13]=2)=[O:16])=[O:18])=[CH:24][CH:23]=1 |f:2.3|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was completely dissolved
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |